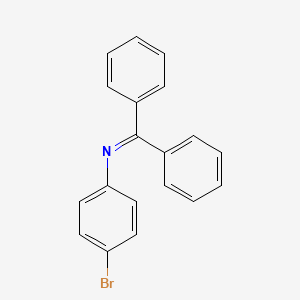

N-Diphenylmethylene-4-bromoaniline

Overview

Description

N-Diphenylmethylene-4-bromoaniline is an organic compound that belongs to the family of diphenylmethane derivatives. It is a yellowish crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Application in Organic Synthesis

- Field : Organic Chemistry

- Application Summary : 4-Bromoaniline is used in the synthesis of various organic compounds. It involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Methods of Application : The synthesis involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

- Results : The process results in the efficient formation of C-C bonds, which is a crucial step in many organic synthesis reactions .

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

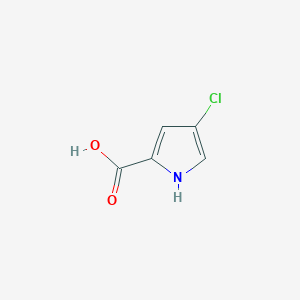

- Application Summary : Pyrrole, a molecule similar to N-Diphenylmethylene-4-bromoaniline, is widely known as a biologically active scaffold which possesses a diverse nature of activities . It is used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Application in Mannich Reactions

- Field : Organic Chemistry

- Application Summary : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications . These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

- Methods of Application : The synthesis involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

- Results : The process results in the efficient formation of β-amino ketones, which are crucial intermediates in many organic synthesis reactions .

Application in Antipsychotic Drugs

- Field : Medicinal Chemistry

- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including antipsychotic drugs . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Application in Heck Cross-Coupling Reactions

- Field : Organic Chemistry

- Application Summary : 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks . These reactions are significant in producing pharmaceuticals and complex organic molecules .

- Methods of Application : The synthesis involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

- Results : The process results in the efficient formation of carbon-carbon (C-C) bonds, which are crucial in many organic synthesis reactions .

Application in Antimalarial Drugs

- Field : Medicinal Chemistry

- Application Summary : Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

properties

IUPAC Name |

N-(4-bromophenyl)-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXSMIWPAKJPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451919 | |

| Record name | N-Diphenylmethylene-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Diphenylmethylene-4-bromoaniline | |

CAS RN |

53847-33-9 | |

| Record name | N-Diphenylmethylene-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

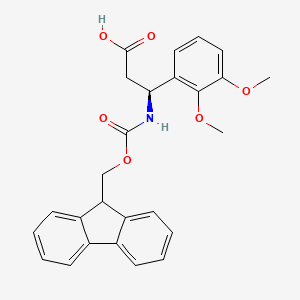

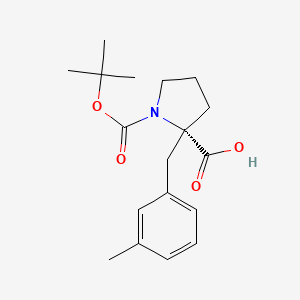

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)